![molecular formula C9H10Cl2F3N B1484235 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride CAS No. 2203940-43-4](/img/structure/B1484235.png)
1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The compound consists of a phenyl ring substituted with chlorine and trifluoromethyl groups. The ethylamine moiety is attached to the phenyl ring. The presence of fluorine atoms contributes to its unique physicochemical properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorination Agent in Organic Compounds
The compound 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride has been explored for its utility in organic synthesis, particularly in the fluorination of organic compounds. Researchers have investigated the use of related fluorine-containing compounds for the replacement of hydroxyl groups by fluorine atoms in various hydroxy-compounds. This process is significant in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals, agrochemicals, and materials science due to the unique properties that fluorine atoms impart to organic molecules, such as increased stability, lipophilicity, and bioactivity (Bergmann & Cohen, 1970).
Optical Detection of Amines
In the field of chemical sensing, derivatives of chlorophyll have been modified to include trifluoroacetyl groups for the optical detection of amines in solution. This research demonstrates the potential of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride and its derivatives in developing sensitive and selective sensors for amines, which are important in environmental monitoring, food safety, and medical diagnostics (Tamiaki et al., 2013).
Photoaffinity Probes
The photolysis of diazirines containing the 3-chloro-4-trifluoromethylphenyl group has been studied for their application in photoaffinity probes. These compounds can insert into N-H bonds upon photolysis, creating adducts that are useful in studying protein-ligand interactions. However, the stability of these adducts and their subsequent reactions have implications for their utility in biological systems, highlighting the need for careful consideration in the design of photoaffinity probes for biochemical research (Platz et al., 1991).
Organometallic Chemistry
The orthometalation of primary amines, including compounds similar to 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride, has been explored in the synthesis of organometallic complexes. These reactions have significance in the development of catalysts and materials with novel properties, contributing to advancements in catalysis, organic synthesis, and material science (Vicente et al., 1997).
properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLIPTAHHVPGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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